Sodium arachidonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

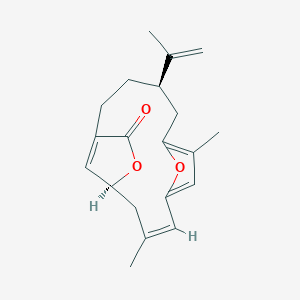

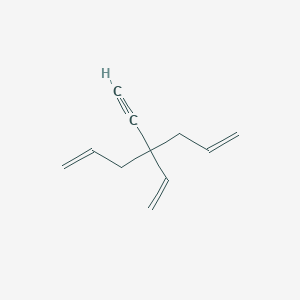

Arachidonic acid (sodium salt) is a polyunsaturated omega-6 fatty acid constituent of the phospholipids of cell membranes. It is a 20-carbon chain that contains four cis double bonds, which allow the free acid form of arachidonic acid to be an insoluble oil. This can be converted to the water-soluble sodium salt form within the normal physiological pH range . Arachidonic acid and its metabolites play important roles in various biological processes, including signal transduction, smooth muscle contraction, chemotaxis, cell proliferation, differentiation, and apoptosis .

Mechanism of Action

Target of Action

Sodium arachidonate, a salt form of arachidonic acid (AA), primarily targets enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These enzymes play crucial roles in the metabolism of AA, leading to the production of various metabolites that trigger different inflammatory responses .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular functions. For instance, the interaction of AA with COX enzymes leads to the production of prostaglandins, which are key players in inflammation and pain signaling . Similarly, the interaction with LOX enzymes results in the production of leukotrienes, which are involved in inflammatory responses .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized by COX, LOX, and CYP450 enzymes into various metabolites, including prostaglandins, thromboxanes, and leukotrienes . These metabolites play significant roles in various physiological processes, including inflammation, pain signaling, and regulation of renal ion transport .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is a white to off-white waxy solid that is soluble in water, ethanol, and methanol . It is also known to be very sensitive to oxidation and will deteriorate rapidly in air .

Result of Action

The action of this compound at the molecular and cellular level results in the production of various metabolites that have significant biological effects. For example, the production of prostaglandins and leukotrienes can lead to heightened excitability of the peripheral somatosensory system, contributing to pain exacerbation . Additionally, these metabolites can trigger different inflammatory responses, leading to potential damage to organs such as the kidney .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can lead to the autooxidation of this compound, affecting its stability . Furthermore, the balance between arachidonic acid and its parental compound linoleic acid in the diet can influence the inflammatory state, which is a key aspect of numerous kidney diseases .

Biochemical Analysis

Biochemical Properties

Sodium arachidonate interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by three types of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These interactions lead to the conversion of this compound into various metabolites that trigger different biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in the development of inflammation as intercellular pro-inflammatory mediators, but also promotes the excitability of the peripheral somatosensory system, contributing to pain exacerbation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can react with molecular oxygen nonenzymatically, contributing to oxidative stress, or through the actions of COX, LOX, and CYP450 enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound is very sensitive to oxidation and will turn yellow and deteriorate rapidly in air . Moreover, the stability of an aqueous solution of this product is very poor with oxidation of the double bonds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, higher doses of this compound are needed to suppress inflammation than are required to inhibit prostaglandin synthesis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is a precursor in the formation of leukotrienes, prostaglandins, and thromboxanes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it is believed to contribute to cellular differentiation in reticulocytes and promote the excitability of the peripheral somatosensory system in leukocytes and airway cells .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, it is a major component of cell membrane lipids, contributing to cell membrane structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic acid can be synthesized from linoleic acid through a series of desaturation and elongation reactions. The sodium salt form is prepared by neutralizing the free acid with sodium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of arachidonic acid (sodium salt) often involves microbial fermentation using strains such as Mortierella alpina. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to obtain the sodium salt form .

Types of Reactions:

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Arachidonic acid can participate in substitution reactions, particularly in the formation of esters and amides.

Common Reagents and Conditions:

Oxidation: Cyclooxygenase and lipoxygenase enzymes, molecular oxygen.

Reduction: Hydrogen gas, metal catalysts.

Substitution: Alcohols, amines, and appropriate catalysts.

Major Products:

Prostaglandins, thromboxanes, leukotrienes, and lipoxins: are major products of the oxidation of arachidonic acid.

Scientific Research Applications

Arachidonic acid (sodium salt) is widely used in scientific research due to its role in various biological processes:

Comparison with Similar Compounds

Linoleic acid: A precursor to arachidonic acid, also an omega-6 fatty acid.

Eicosapentaenoic acid: An omega-3 fatty acid with similar roles in inflammation and cell signaling.

Docosahexaenoic acid: Another omega-3 fatty acid important for brain function and development.

Uniqueness: Arachidonic acid is unique due to its specific role as a precursor to a wide range of bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes. These metabolites have distinct and critical roles in inflammation, immune response, and other physiological processes .

Properties

CAS No. |

6610-25-9 |

|---|---|

Molecular Formula |

C20H32NaO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/b7-6-,10-9-,13-12-,16-15-; |

InChI Key |

RMBLTWUTZAFABA-XVSDJDOKSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.[Na] |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O.[Na] |

Synonyms |

(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)